molecular formula C14H20N2O2 B2549363 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1286711-90-7

1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No.: B2549363
CAS No.: 1286711-90-7
M. Wt: 248.326
InChI Key: UVSZFXFIPRMIEY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl ring, and a hydroxypropyl moiety attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves the reaction of benzyl isocyanate with 2-cyclopropyl-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The hydroxypropyl moiety may play a crucial role in binding to the active site of enzymes, while the benzyl group may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-Benzyl-3-(2-hydroxypropyl)urea: Lacks the cyclopropyl ring, which may affect its biological activity.

    1-Benzyl-3-(2-cyclopropylpropyl)urea: Lacks the hydroxy group, potentially altering its reactivity and interactions.

    1-Benzyl-3-(2-cyclopropyl-2-hydroxyethyl)urea: Has a shorter alkyl chain, which may influence its solubility and binding properties.

Uniqueness: 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea stands out due to the presence of both the cyclopropyl ring and the hydroxypropyl moiety, which confer unique chemical and biological properties. These structural features may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(18,12-7-8-12)10-16-13(17)15-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZFXFIPRMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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